molecular formula C17H26N2O6S B7702185 1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide

1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide

Cat. No.: B7702185
M. Wt: 386.5 g/mol
InChI Key: YCALEEWLOOJEGH-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of a piperidine derivative, followed by the introduction of the carboxamide group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone or sulfoxide derivative, while reduction could produce a simpler amine or alcohol derivative.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may be used in studies of enzyme inhibition or as a probe to investigate biological pathways.

    Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-substituted piperidines and carboxamides, such as:

  • 1-(3,4-dimethoxyphenyl)sulfonylpiperidine
  • N-(2-methoxyethyl)piperidine-4-carboxamide
  • Sulfonyl-substituted pyridines and tetrahydropyridines

Uniqueness

1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups it contains, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O6S/c1-23-11-8-18-17(20)13-6-9-19(10-7-13)26(21,22)14-4-5-15(24-2)16(12-14)25-3/h4-5,12-13H,6-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCALEEWLOOJEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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